Fmoc-gly-osu
Overview
Description
Fmoc-gly-osu is an Fmoc protected glycine derivative . It is useful for proteomics studies and solid phase peptide synthesis techniques . Glycine is the simplest, and least sterically hindered of the amino acids, which confers a high level of flexibility when incorporated into polypeptides .
Synthesis Analysis
Fmoc-OSu is generally synthesized by reacting Fmoc chloroformate with succinimide in dioxane solvent in the presence of organic bases such as triethylamine . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .
Scientific Research Applications
N-Glycan Analysis : Fmoc-gly-osu is used in the analysis of N-glycans for glycan biomarker discovery. This method labels N-glycans by reacting with glycosylamines produced by microwave-assisted deglycosylation. The method is efficient and provides higher fluorescent intensities compared to other labeling strategies, aiding in the early diagnosis of diseases like lung squamous cell cancer (Wang et al., 2020).
Peptide Sequencing : In peptide sequencing, Fmoc-gly-osu is employed as a traceless capping agent in partial Edman degradation and mass spectrometry. This method facilitates the rapid sequence determination of peptides from combinatorial libraries, enhancing the utility of these libraries in biomedical research (Thakkar et al., 2006).
Amino Acid Protection : Fmoc-gly-osu is used as an amino protective agent, particularly for amino acids like glycine. It has shown high efficiency and purity in protecting amino groups, making it valuable in peptide synthesis (Li-gong, 2004).
Solid-Phase Peptide Synthesis : It has applications in solid-phase peptide synthesis (SPPS), where it is used for Fmoc-protection of amino acids. This aids in the efficient and clean synthesis of peptides (Chinchilla et al., 2001).
Hydrogel Formation : Fmoc-gly-osu contributes to the formation of hydrogels, which are used as scaffolds in biomedical applications like tissue engineering and drug delivery. These hydrogels support cell proliferation and differentiation, particularly in mesenchymal stem cells (Wang et al., 2017).
Pollutant Detection : It is used in the development of sensors for detecting pollutants like hexavalent chromium in the environment. Fmoc-gly-osu-based sensors offer high selectivity and sensitivity, making them useful in environmental monitoring (Li et al., 2021).
Corrosion Inhibition : As a derivative of glycine, Fmoc-gly-osu has been studied for its role as a corrosion inhibitor for materials like carbon steel. This application is significant in industrial settings to prevent material degradation (Chen, 2018).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c24-18-9-10-19(25)23(18)29-20(26)11-22-21(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJJWLWTGNBBFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460014 | |
Record name | FMOC-GLY-OSU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-gly-osu | |
CAS RN |
113484-74-5 | |
Record name | FMOC-GLY-OSU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)glycine succinimidyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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